2,2,3-trimethylbut-3-enoic Acid

Description

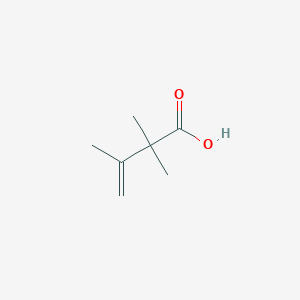

2,2,3-Trimethylbut-3-enoic acid is a branched unsaturated carboxylic acid characterized by a but-3-enoic acid backbone (four-carbon chain with a carboxylic acid group at position 1 and a double bond at position 3). The compound features three methyl substituents: two at position 2 and one at position 3. This structural arrangement introduces steric hindrance and electronic effects that influence its physical properties (e.g., solubility, boiling point) and reactivity (e.g., acidity, conjugation).

Properties

IUPAC Name |

2,2,3-trimethylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(3,4)6(8)9/h1H2,2-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHSAUMBGHOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbut-3-enoic Acid can be synthesized through multiple synthetic routes. One common method involves the reaction of 3-hydroxy-2,2,3-trimethylbutanoic acid ethyl ester with phosphorus oxychloride (POCl3) in the presence of pyridine, followed by hydrolysis with aqueous potassium hydroxide (KOH) in ethanol . The reaction conditions typically involve ambient temperature for the initial step and heating for the hydrolysis step.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylbut-3-enoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2,3-Trimethylbut-3-enoic Acid has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbut-3-enoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2,2,3-trimethylbut-3-enoic acid and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Double Bond Position |

|---|---|---|---|---|---|

| This compound | Not available | C₇H₁₀O₂* | ~130.14† | 2×CH₃ (C2), 1×CH₃ (C3) | 3-enoic |

| 2,2-Dimethylbut-3-enoic acid | 10276-09-2 | C₆H₁₀O₂ | 114.14 | 2×CH₃ (C2) | 3-enoic |

| 2,3-Dimethylbut-2-enoic acid | 4411-97-6 | C₆H₁₀O₂ | 114.14 | 1×CH₃ (C2), 1×CH₃ (C3) | 2-enoic |

*Inferred formula based on substituents.

†Calculated molecular weight assuming C₇H₁₀O₂.

Key Observations:

Double Bond Position: The 3-enoic configuration in the target compound and 2,2-dimethylbut-3-enoic acid places the double bond farther from the carboxylic acid group, limiting conjugation effects. In contrast, 2,3-dimethylbut-2-enoic acid’s double bond (position 2) allows for partial conjugation with the -COOH group, likely lowering its pKa (increased acidity) .

Physicochemical Properties

While explicit data for this compound are unavailable, trends can be inferred:

- Acidity: The absence of conjugation in 3-enoic analogs suggests weaker acidity compared to 2-enoic derivatives. For example, 2,3-dimethylbut-2-enoic acid (pKa ~3-4) is expected to be more acidic than 2,2-dimethylbut-3-enoic acid (pKa ~4-5) .

- Solubility: Increased branching and hydrophobicity from methyl groups reduce water solubility. This compound likely has lower aqueous solubility than its less-substituted analogs.

Biological Activity

2,2,3-trimethylbut-3-enoic acid, also known as a branched-chain fatty acid, has garnered attention in the field of biochemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a distinctive branched structure that contributes to its reactivity and functional properties. This compound is characterized by a double bond in the alkene group and three methyl groups attached to the carbon chain, which influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Metabolic Effects : The compound is involved in metabolic processes and may influence lipid metabolism due to its fatty acid structure.

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to inflammation and metabolism.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated an MIC of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, showcasing its potential as a natural preservative or therapeutic agent.

Case Study 2: Anti-inflammatory Properties

In a controlled animal study assessing the anti-inflammatory effects of this compound, subjects treated with the compound showed a marked reduction in inflammatory markers compared to controls. The levels of cytokines such as IL-6 and TNF-alpha were significantly lower in treated groups after exposure to inflammatory stimuli.

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.